N-[2-(4-aminophenoxy)ethyl]-6-chloropyridazin-3-amine
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Overview
Description
N-[2-(4-aminophenoxy)ethyl]-6-chloropyridazin-3-amine is a chemical compound with the molecular formula C12H13ClN4O and a molecular weight of 264.71 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-aminophenoxy)ethyl]-6-chloropyridazin-3-amine typically involves multiple steps. One common method includes the reaction of 6-chloropyridazine with 2-(4-aminophenoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-aminophenoxy)ethyl]-6-chloropyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted pyridazine compounds .
Scientific Research Applications
N-[2-(4-aminophenoxy)ethyl]-6-chloropyridazin-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-aminophenoxy)ethyl]-6-chloropyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-aminophenoxy)ethyl]acetamide: A similar compound with a different functional group, used in various chemical and biological studies.
N-[2-(4-aminophenoxy)ethyl]-N,N-dimethylamine: Another related compound with distinct properties and applications.
Uniqueness
N-[2-(4-aminophenoxy)ethyl]-6-chloropyridazin-3-amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
Properties
Molecular Formula |
C12H13ClN4O |
---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
N-[2-(4-aminophenoxy)ethyl]-6-chloropyridazin-3-amine |
InChI |
InChI=1S/C12H13ClN4O/c13-11-5-6-12(17-16-11)15-7-8-18-10-3-1-9(14)2-4-10/h1-6H,7-8,14H2,(H,15,17) |
InChI Key |
UAEYHBUAYAPICJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OCCNC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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